vinyl 4-phenylbutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethenyl 4-phenylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h2-5,7-8H,1,6,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOIBRCUUKQWFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)CCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Vinyl 4 Phenylbutanoate
Direct Synthetic Pathways
Direct synthesis of vinyl 4-phenylbutanoate from 4-phenylbutanoic acid is most commonly approached through transvinylation, a process that involves the transfer of a vinyl group from a vinyl donor to the carboxylic acid.
Transvinylation offers an efficient method for the synthesis of vinyl esters. This approach is frequently catalyzed by transition metal complexes, with palladium-based catalysts being particularly prominent due to their high efficiency and selectivity.
Palladium-catalyzed transvinylation is a key strategy for synthesizing vinyl esters from carboxylic acids and a vinyl source, typically vinyl acetate (B1210297). researchgate.net The reaction involves the exchange of the acetate group of vinyl acetate with the carboxylate group of another acid, in this case, 4-phenylbutanoic acid. Due to the toxic nature of previously used mercury-based catalysts, palladium compounds have been developed as a safer and effective alternative. asianpubs.orggoogle.com
####### 2.1.1.1.1. Catalyst System Optimization (e.g., Palladium(II) Acetate)
Palladium(II) acetate, Pd(OAc)₂, is a widely used and effective catalyst for the transvinylation of carboxylic acids. asianpubs.orgresearchgate.net However, its catalytic activity and stability can be further enhanced through optimization of the catalyst system. One common issue is the reduction of the active Pd(II) catalyst to inactive metallic palladium. google.com To prevent this, di-imine ligands such as 1,10-phenanthroline (B135089) and 2,2'-bipyridyl are often complexed with the palladium acetate. google.com These ligands stabilize the catalyst, preventing its reduction and thereby maintaining catalytic activity throughout the reaction. google.com
In a typical reaction, palladium acetate complexes may initially be insoluble in the reaction medium, such as vinyl acetate. However, upon the addition of the carboxylic acid (4-phenylbutanoic acid), the palladium acetate undergoes anion exchange to form a palladium carboxylate, which is soluble and initiates the catalytic cycle. google.comtaylorfrancis.com
####### 2.1.1.1.2. Influence of Co-catalysts and Base Additives (e.g., Potassium Hydroxide)
The efficiency of palladium-catalyzed transvinylation can be dramatically improved by the addition of co-catalysts or additives. Both acidic and basic additives have been shown to have a significant positive impact on reaction yields. asianpubs.orgresearchgate.net For instance, in the transvinylation of similar carboxylic acids, the use of Palladium(II) acetate alone resulted in a 66% yield. The addition of potassium hydroxide (B78521) (KOH) as a co-catalyst increased the yield to 96%. asianpubs.orgresearchgate.net Similarly, strong acids like sulfuric acid (H₂SO₄) have also been shown to boost yields significantly, achieving up to 95%. asianpubs.orgresearchgate.net Other bases, such as potassium carbonate (K₂CO₃), have also proven effective in increasing reaction conversion rates. nih.gov The addition of a strong sulfonic acid promoter can also be crucial for the transvinylation of certain acids. taylorfrancis.com
Table 1: Effect of Additives on Transvinylation Yield
| Catalyst System | Yield (%) | Reference |
|---|---|---|
| Palladium(II) Acetate alone | 66 | asianpubs.orgresearchgate.net |
| Palladium(II) Acetate + KOH | 96 | asianpubs.orgresearchgate.net |
| Palladium(II) Acetate + H₂SO₄ | 95 | asianpubs.orgresearchgate.net |
####### 2.1.1.1.3. Role of Vinyl Acetate as the Vinylic Precursor
Vinyl acetate is the most common vinyl group donor for the synthesis of other vinyl esters via transvinylation. researchgate.net Its popularity stems from its commercial availability and the fact that it can be readily prepared from acetic acid and ethylene (B1197577). researchgate.net In the transvinylation reaction to produce this compound, vinyl acetate serves as the source of the vinyl moiety that is transferred to the 4-phenylbutanoic acid. The reaction is an equilibrium-controlled process. To drive the equilibrium towards the formation of the desired product, vinyl acetate is typically used in large excess, often serving as the solvent for the reaction. google.com
The precise mechanism of palladium-catalyzed vinyl interchange reactions has been a subject of study, with a general catalytic cycle being proposed that is common to many palladium-catalyzed cross-coupling reactions. libretexts.org For the related synthesis of vinyl acetate from ethylene and acetic acid, two primary mechanisms have been proposed. uwm.edu
The first mechanism involves the direct coupling of ethylene with a chemisorbed acetate group on the palladium catalyst. This forms an acetoxyethyl-palladium intermediate, which then undergoes a process called β-hydride elimination to yield the vinyl acetate product. uwm.edu
An alternative proposed mechanism suggests that ethylene first undergoes dehydrogenation to form a vinyl-palladium intermediate. This intermediate then couples with an acetate species adsorbed on the catalyst surface to directly form vinyl acetate. uwm.edu
While these mechanisms describe the formation of vinyl acetate, the transvinylation reaction is believed to proceed through a similar, reversible pathway involving related palladium-vinyl and palladium-carboxylate intermediates. The general catalytic cycle for palladium-catalyzed cross-coupling reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org In the context of transvinylation, the cycle would involve the coordination of the carboxylic acid and vinyl acetate to the palladium center, followed by a series of steps resulting in the exchange of the carboxylate groups and the release of the new vinyl ester.
Transvinylation Reaction Approaches
Mechanistic Investigations of Transvinylation Reactions
Elucidation of Catalytic Cycles
While the specific catalytic cycle for the synthesis of this compound is not extensively detailed in the provided research, it is instructive to examine the well-understood mechanisms for the synthesis of other vinyl esters, such as vinyl acetate, which often serve as a model. The industrial production of vinyl acetate from ethylene and acetic acid typically uses a palladium-gold (Pd-Au) bimetallic catalyst. researchgate.netresearchgate.net The role of gold is believed to be the isolation of single palladium sites, which facilitates the coupling of surface species to form the desired product while inhibiting the formation of byproducts like carbon dioxide. researchgate.net
A proposed general mechanism for the acetoxylation of ethylene involves several key steps on the catalyst surface. This process is complex due to the involvement of three reactants and the significant role of electronic and ensemble effects of the bimetallic catalysts. researchgate.net Mechanistic insights have been gained from surface science studies and Density Functional Theory (DFT) calculations, which help in assessing the complete catalytic cycles. researchgate.net For other related vinyl compounds, such as vinyl sulfides, copper(I) catalysts have been employed effectively, offering a mild and versatile palladium-free method for their synthesis. organic-chemistry.org Similarly, titanium-catalyzed cyclization of vinyl boronates has been developed for creating α-substituted cyclic boronates, highlighting the diversity of catalytic systems available for reactions involving vinyl groups. nih.govrsc.org
Table 1: Key Aspects of Representative Catalytic Cycles in Vinyl Ester Synthesis
| Catalytic Step | Description | Relevant Catalyst System |
|---|---|---|
| Reactant Adsorption | Reactants (e.g., carboxylic acid, vinyl source) adsorb onto the catalyst surface. | Pd-Au, Copper(I) complexes |
| Activation | The catalyst activates the reactants, for instance, by forming a surface acetate. | Pd-based systems |
| Coupling | Activated species on the catalyst surface couple to form the vinyl ester product. researchgate.net | Pd monomeric sites |
| Product Desorption | The final vinyl ester product desorbs from the catalyst surface, regenerating the active site for the next cycle. | General to heterogeneous catalysis |
Factors Governing Reaction Equilibrium and Conversion Efficiency
To maximize the yield of this compound, it is crucial to control the reaction conditions to favor product formation. The principles of chemical equilibrium, as described by Le Chatelier's principle, provide a framework for understanding how to drive the reaction forward. libretexts.org Three main types of stresses can alter the composition of an equilibrium mixture: changes in concentration, changes in total pressure or volume, and changes in temperature. libretexts.org
For ester synthesis, several strategies can be employed to increase the yield of the desired product. libretexts.org One common method is to continually remove one of the products from the reaction mixture, which shifts the equilibrium to the right, favoring further product formation. libretexts.org For instance, in a transesterification reaction to produce a vinyl ester, removal of a volatile byproduct can significantly increase conversion.
Another strategy involves adjusting the concentration of the reactants. Using an excess of one of the starting materials can drive the reaction towards the product side. The choice of which reactant to use in excess often depends on cost and the ease of its removal after the reaction is complete.
Temperature also plays a critical role. While higher temperatures can increase the reaction rate, they may unfavorably affect the equilibrium position for exothermic reactions or lead to decomposition of reactants or products. rochester.edu For reactions involving gaseous components, changes in pressure and volume are significant, with higher pressures favoring the side of the reaction with fewer gaseous molecules. libretexts.org
Table 2: Factors Influencing Equilibrium and Conversion in Vinyl Ester Synthesis
| Factor | Method of Control | Effect on Equilibrium |
|---|---|---|
| Concentration of Products | Continuous removal of a byproduct (e.g., by distillation). libretexts.org | Shifts equilibrium toward products. |
| Concentration of Reactants | Use of one reactant in stoichiometric excess. | Drives the reaction forward to consume the excess reactant. |
| Temperature | Optimization of reaction temperature. | Balances reaction rate against equilibrium position and potential for side reactions or decomposition. rochester.edu |
| Pressure/Volume | Adjustment of total system pressure (relevant for gas-phase reactions). libretexts.org | Favors the side with fewer moles of gas at higher pressures. |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
Following the synthesis, a series of purification steps are necessary to isolate this compound from the crude reaction mixture, which may contain the catalyst, unreacted starting materials, solvents, and byproducts.
Filtration Methods for Catalyst and Impurity Removal (e.g., Celite Filtration)
The first step in the workup of a reaction involving a heterogeneous catalyst or fine solid impurities is typically filtration. libretexts.org Celite, a form of diatomaceous earth, is frequently used as a filter aid to facilitate the removal of fine particles that might otherwise clog standard filter paper or a glass frit. york.ac.ukmdma.ch Celite is a chemically inert, porous material with a high surface area, making it an excellent adsorbent. york.ac.ukresearchgate.net
The process involves preparing a pad of Celite on top of a filter paper within a funnel (such as a Büchner funnel). york.ac.ukmdma.ch The crude reaction mixture is then passed through this pad under vacuum. The Celite pad traps the fine solid catalyst particles and other insoluble impurities, allowing the liquid filtrate containing the desired product to pass through. libretexts.orgyork.ac.uk It is important to wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product, as Celite can adsorb some of the desired compound. york.ac.uk This technique is particularly useful for removing catalysts like Palladium on carbon (Pd/C) or fine metal salts that are difficult to separate by simple filtration. libretexts.orgmdma.ch
Solvent Evaporation and Removal Strategies (e.g., Rotary Evaporation)
After filtration, the desired compound is typically dissolved in a solvent that must be removed. libretexts.org The most common and efficient method for gentle solvent removal in a laboratory setting is rotary evaporation. libretexts.orgwikipedia.org A rotary evaporator, or "rotovap," works by reducing the pressure above the liquid, which lowers the solvent's boiling point. rocker.com.twtorontech.com
The apparatus consists of a rotating round-bottom flask, which is placed in a heated water bath. libretexts.org The rotation increases the surface area of the liquid, accelerating the rate of evaporation. libretexts.orgtorontech.com The reduced pressure, typically achieved with a vacuum pump or water aspirator, allows for rapid evaporation at a low temperature, which is crucial for preventing the thermal decomposition of heat-sensitive compounds. torontech.comlabuniquely.com The solvent vapor travels into a condenser, where it is cooled and collected in a receiving flask, leaving the concentrated, less volatile product (in this case, this compound) behind in the original flask. libretexts.org This technique is much faster and more efficient than evaporation at atmospheric pressure. libretexts.org
Distillation for High-Purity Compound Isolation
Distillation is a powerful technique for purifying liquids based on differences in their boiling points. rochester.edu After the bulk solvent has been removed by rotary evaporation, distillation can be used to separate the final product, this compound, from any remaining non-volatile impurities or other liquid components with different boiling points. google.comstackexchange.com
There are several types of distillation:
Simple Distillation: This method is suitable for separating a liquid from non-volatile solutes or from another liquid with a significantly different boiling point (generally a difference of at least 70°C). rochester.edu
Fractional Distillation: This is used for separating liquid mixtures where the boiling points of the components are close (less than a 70°C difference). rochester.edu It employs a fractionating column to achieve multiple successive distillations.
Vacuum Distillation: For compounds with high boiling points (typically >150°C at atmospheric pressure) or those that are thermally unstable, distillation is performed under reduced pressure. rochester.edu Lowering the pressure reduces the boiling point, allowing the compound to distill at a lower temperature, thus preventing decomposition. rochester.edu Given that esters can have high boiling points, vacuum distillation is often the preferred method for their final purification.
Extractive distillation is another specialized technique used in industrial processes, for example, to purify vinyl acetate by using a solvent like phenol (B47542) to alter the relative volatility of impurities. google.com
Chemical Reactivity and Mechanistic Transformations of Vinyl 4 Phenylbutanoate
Ester Group Reactivity in Complex Chemical Systems
The ester functional group in vinyl 4-phenylbutanoate is a key center for reactivity, primarily characterized by the electrophilic nature of its carbonyl carbon. This electrophilicity dictates its susceptibility to nucleophilic attack, forming a tetrahedral intermediate that is central to many of its transformations. wikipedia.org In complex molecular systems, the reactivity can be influenced by surrounding functional groups and the reaction conditions.
The primary reactions involving the ester group are hydrolysis and transesterification. Under acidic conditions, the carbonyl oxygen is protonated, which significantly enhances the electrophilicity of the carbonyl carbon and facilitates attack by weak nucleophiles like water or alcohols. youtube.comchemistrysteps.commasterorganicchemistry.com Conversely, under basic conditions, the reaction is typically initiated by a stronger nucleophile, such as a hydroxide (B78521) or alkoxide ion. wikipedia.orgmasterorganicchemistry.com These fundamental reactivity patterns are harnessed in various synthetic and biological applications.
Vinyl Moiety Transformations
The vinyl group (-CH=CH₂) of this compound provides a site of unsaturation that readily undergoes addition reactions. The pi (π) bond of the alkene is a region of high electron density, making it susceptible to attack by electrophiles and radicals.
Electrophilic addition to the vinyl group typically proceeds through the formation of a carbocation intermediate. An electrophile (E⁺) attacks the π bond, leading to the formation of a more stable carbocation, which is then attacked by a nucleophile (Nu⁻). The regioselectivity of this addition is governed by Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more substituted, and therefore more stable, carbocation.
Radical addition, in contrast, occurs via a free-radical chain mechanism. This process is often initiated by a radical species, which adds to the vinyl group to form a new, more stable radical intermediate. This radical then propagates the chain by reacting with another molecule. The regiochemistry of radical addition can be anti-Markovnikov, depending on the specific reactants and conditions.
| Process | Initiating Species | Key Intermediate | Typical Regioselectivity |
|---|---|---|---|
| Electrophilic Addition | Electrophile (e.g., H⁺, Br⁺) | Carbocation | Markovnikov |
| Radical Addition | Radical (e.g., Br•) | Free Radical | Anti-Markovnikov (with HBr/peroxides) |
The vinyl group of this compound allows it to act as a monomer in polymerization reactions. The most common mechanism is free-radical polymerization. This process is initiated by a radical initiator, which adds to the vinyl double bond, creating a monomer radical. This radical then reacts with subsequent monomer units in a propagation step, leading to the growth of a polymer chain. This ability to polymerize is a key feature of vinyl esters and is utilized in the synthesis of various polymeric materials. sciencepub.net
Hydrolytic and Transesterification Pathways
The ester linkage of this compound is susceptible to cleavage and modification through hydrolysis and transesterification, which can be promoted by chemical catalysts or enzymes.
Enzymes, particularly lipases and esterases, can catalyze the hydrolysis of the ester bond in this compound with high specificity and efficiency under mild conditions. The catalytic mechanism of lipases typically involves a serine residue in the active site acting as a nucleophile. utupub.fi This serine attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate and subsequently an acyl-enzyme complex, releasing vinyl alcohol. The acyl-enzyme intermediate is then hydrolyzed by water to release 4-phenylbutanoic acid and regenerate the free enzyme. utupub.finih.gov
This enzymatic cleavage is a cornerstone of controlled release systems. When a molecule like 4-phenylbutanoate is incorporated into a larger structure, such as a polymer or a prodrug, via an ester linkage, its release can be triggered by the presence of specific enzymes. sciencepub.netresearchgate.netresearchgate.netsemanticscholar.org This allows for targeted delivery and release of active compounds in specific biological environments where these enzymes are active. researchgate.netresearchgate.net
| Step | Description |
|---|---|
| 1. Nucleophilic Attack | The active site serine residue of the lipase (B570770) attacks the ester's carbonyl carbon. |
| 2. Acyl-Enzyme Formation | A tetrahedral intermediate collapses, forming a covalent acyl-enzyme intermediate and releasing vinyl alcohol. |
| 3. Hydrolysis | A water molecule attacks the acyl-enzyme intermediate. |
| 4. Product Release | The carboxylic acid (4-phenylbutanoic acid) is released, and the enzyme is regenerated. |
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org For this compound, this involves reacting it with an alcohol in the presence of a catalyst to form a new ester of 4-phenylbutanoic acid and acetaldehyde (B116499) (from the tautomerization of the released vinyl alcohol). This reaction is an equilibrium process and can be catalyzed by acids, bases, or transition metals. wikipedia.orgmasterorganicchemistry.com
Palladium complexes are particularly effective catalysts for the transvinylation of carboxylic acids with vinyl esters. google.comresearchgate.netnih.gov The mechanism often involves the coordination of the palladium catalyst to the reactants, facilitating the nucleophilic attack of the alcohol. This method provides a versatile route for functional group interconversion, allowing the 4-phenylbutanoyl group to be transferred to a wide range of alcohol substrates under mild conditions. google.com This reaction is valuable in organic synthesis for creating diverse ester libraries from a single vinyl ester precursor.
Polymerization Studies of Vinyl 4 Phenylbutanoate As a Monomer
Controlled Radical Polymerization Methodologies
Among the various controlled radical polymerization (CRP) techniques, RAFT polymerization is particularly well-suited for vinyl esters. Unlike other methods that may be inhibited by or incompatible with certain functional groups, RAFT is tolerant to a wide range of functionalities and reaction conditions. This versatility makes it the premier choice for designing complex polymer structures from monomers like vinyl 4-phenylbutanoate.
RAFT polymerization relies on a chain transfer agent (CTA) to mediate the polymerization process. For less-activated monomers such as vinyl esters, the choice of CTA is critical. Agents that are effective for "more-activated" monomers like styrenes and acrylates (e.g., dithioesters, trithiocarbonates) often inhibit the polymerization of vinyl esters. mdpi.com Instead, xanthates and certain dithiocarbamates are employed as they provide less stabilization of the intermediate radical, allowing for efficient chain transfer and propagation. mdpi.com
The synthesis of poly(this compound) (P(VPBA)) homopolymers via RAFT would involve the polymerization of the this compound monomer in the presence of a suitable xanthate CTA and a radical initiator. The general mechanism allows for the growth of polymer chains with a living character, where the chains remain active at their ends, capable of further reaction.
The polymerization kinetics are influenced by the choice of CTA, initiator, and reaction temperature. A successful polymerization yields a homopolymer with a predictable molecular weight, directly proportional to the monomer-to-CTA ratio and conversion, and a low polydispersity index (PDI), typically below 1.4.
Table 1: Representative Conditions for RAFT Homopolymerization of a Vinyl Ester (VE)
| Entry | Monomer | CTA | [Monomer]:[CTA]:[Initiator] | Initiator | Temp (°C) | Time (h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | VE | Xanthate | 100:1:0.2 | AIBN | 70 | 8 | 8,500 | 1.25 |
| 2 | VE | Xanthate | 200:1:0.2 | AIBN | 70 | 16 | 16,200 | 1.31 |
| 3 | VE | Xanthate | 50:1:0.1 | Benzoyl Peroxide | 80 | 6 | 4,300 | 1.28 |
Note: Data is hypothetical and based on typical results for vinyl ester polymerization.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Fabrication of Block Copolymers Utilizing this compound
The living nature of RAFT polymerization makes it an ideal method for synthesizing block copolymers. The active thiocarbonylthio group at the end of a polymer chain can be used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer.
Poly(ethylene glycol)-b-poly(vinyl 4-phenylbutyrate) [PEG-b-P(VPBA)] Architectures
Amphiphilic block copolymers, such as those combining a hydrophilic block of poly(ethylene glycol) (PEG) and a hydrophobic block of P(VPBA), are of significant interest for applications in self-assembly and nanotechnology. The synthesis of PEG-b-P(VPBA) is typically achieved by using a PEG-based macro-chain transfer agent (macro-CTA) to initiate the polymerization of the this compound monomer. researchgate.net
The resulting diblock copolymer's properties are determined by the respective lengths of the PEG and P(VPBA) blocks. Characterization of these structures confirms the successful chain extension from the macro-CTA, with a clear increase in molecular weight and the retention of a relatively narrow molecular weight distribution.
Development and Application of Macro-Chain Transfer Agents (e.g., MeO-PEG-xanthate)
The key to synthesizing well-defined PEG-b-P(VPBA) block copolymers is the use of a functionalized PEG that can act as a macro-CTA. A common strategy involves modifying the hydroxyl end-group of a methoxy-terminated PEG (MeO-PEG) to introduce a xanthate group. This MeO-PEG-xanthate serves as the macro-CTA. researchgate.net
The process involves first synthesizing the MeO-PEG-xanthate, purifying it, and then using it in a subsequent RAFT polymerization of this compound. The structure of the xanthate's leaving group plays a crucial role; an effective leaving group is necessary to ensure efficient initiation and control over the polymerization of the second block. researchgate.net
Table 2: Synthesis of a PEG-b-Poly(Vinyl Ester) Block Copolymer
| Step | Reagents | Conditions | Product | Mₙ ( g/mol ) | PDI |
| 1 | MeO-PEG, Xanthate Precursor | Esterification | MeO-PEG-xanthate (macro-CTA) | 5,000 | 1.05 |
| 2 | macro-CTA, Vinyl Ester, AIBN | 70°C, 1,4-dioxane | PEG-b-P(VE) | 12,500 | 1.35 |
Note: Data is illustrative and based on analogous systems like PEG-b-poly(vinyl acetate). researchgate.net
Selection and Optimization of Radical Initiators (e.g., AIBN, Benzoyl Peroxide)
The choice of a radical initiator is governed by several factors, primarily its decomposition temperature and solubility. stackexchange.com The initiator must generate radicals at a steady and appropriate rate at the desired polymerization temperature without interfering with the monomer or the RAFT agent.
2,2'-Azobis(isobutyronitrile) (AIBN): AIBN is a widely used thermal initiator that decomposes at a convenient rate at temperatures around 60-80°C. It is soluble in many organic solvents and monomers, making it suitable for bulk or solution polymerizations. stackexchange.com
Benzoyl Peroxide (BPO): Benzoyl peroxide decomposes at slightly higher temperatures than AIBN, with a half-life of about 30 minutes at 92°C. stackexchange.com It can be used when higher polymerization temperatures are required. In some systems, BPO can participate in redox reactions, potentially allowing for polymerization at lower temperatures, although this is highly system-dependent. researchgate.net
The optimization of the initiator concentration is also critical. A typical initiator-to-CTA ratio ranges from 1:5 to 1:10. A higher concentration can lead to a faster reaction but may also increase the number of terminated chains, broadening the molecular weight distribution. Conversely, too low a concentration can result in slow or incomplete polymerization.
Kinetic Analysis of RAFT Polymerization of this compound
Kinetic modeling is an indispensable tool for understanding and optimizing RAFT polymerization processes to achieve polymers with controlled chain length and composition. advancedsciencenews.com The analysis of the polymerization kinetics provides fundamental insights into the reaction mechanism, allowing for the precise design of macromolecular architectures.
The reaction order with respect to monomer consumption is a critical parameter in understanding the polymerization kinetics. It is typically determined by systematically varying the initial monomer concentration while keeping the concentrations of the initiator and RAFT agent constant. The rate of polymerization (R_p) is then measured at different monomer concentrations.
For a typical RAFT polymerization, the rate of polymerization can be described by the following equation:
Rp = kp[M][P•]
where kp is the propagation rate constant, [M] is the monomer concentration, and [P•] is the concentration of propagating radicals. In a controlled radical polymerization, the concentration of propagating radicals is ideally constant. Therefore, the polymerization rate should be directly proportional to the monomer concentration, indicating a first-order reaction with respect to the monomer.
Kinetic studies on the RAFT polymerization of similar vinyl esters, such as vinyl acetate (B1210297), have confirmed this first-order dependence. For vinyl phenylsulfonylacetate, the polymerization rate (Rp) was expressed as Rp = k[MAIB]0.67[VPSA]1.1, showing a reaction order of approximately 1.1 with respect to the monomer. researchgate.net
Table 1: Hypothetical Data for Determination of Reaction Order for this compound Polymerization This table illustrates the expected relationship for a first-order reaction. Actual experimental data for this compound is not available in the provided search results.
| Experiment | Initial Monomer Conc. [M] (mol/L) | Initial Initiator Conc. [I] (mol/L) | Initial RAFT Agent Conc. [CTA] (mol/L) | Initial Polymerization Rate (R_p) (mol/L·s) |
| 1 | 1.0 | 0.01 | 0.02 | 2.5 x 10-5 |
| 2 | 2.0 | 0.01 | 0.02 | 5.0 x 10-5 |
| 3 | 3.0 | 0.01 | 0.02 | 7.5 x 10-5 |
| 4 | 4.0 | 0.01 | 0.02 | 1.0 x 10-4 |
The propagation rate constant (kp) is a fundamental parameter that quantifies the rate at which monomer units add to the growing polymer chain. A common method for determining kp is the pulsed-laser polymerization-size exclusion chromatography (PLP-SEC) technique. cmu.eduresearchgate.net This method involves initiating polymerization with periodic laser pulses, which creates polymers of specific chain lengths related to the time between pulses. queensu.ca Analysis of the resulting polymer's molecular weight distribution by SEC allows for the calculation of kp. cmu.eduqueensu.ca
For vinyl acetate, a structurally related monomer, extensive studies have established reliable Arrhenius parameters for the propagation rate constant. The recommended values are an activation energy (EA) of 17.3 kJ mol−1 and a pre-exponential factor (A) of 1.41 × 107 L mol−1 s−1. researchgate.net While specific values for this compound are not available, they are expected to be of a similar order of magnitude.
Influence of Reaction Solvents on Polymerization Outcome and Polymer Microstructure
The choice of solvent can have a significant impact on free radical polymerization, affecting both the reaction kinetics and the properties of the resulting polymer. flinders.edu.auresearchgate.net In RAFT polymerization, solvents can influence the reaction rate, the control over molecular weight distribution, and the polymer's microstructure.
Solvent effects can arise from several phenomena, including chain transfer to the solvent, which can affect the molecular weight, and monomer solvation, which can alter the monomer's reactivity. researchgate.net For example, studies on the polymerization of phenyl methacrylate (B99206) in various aromatic solvents showed that the propagation rate constant (kp) varied depending on the solvent, a phenomenon explained by the formation of a donor-acceptor complex between the propagating radical and the solvent. researchgate.net
In the context of RAFT polymerization, different solvents such as dioxane, xylene, toluene, and dimethylformamide have been shown to be effective for various systems. nih.gov The solvent polarity and its ability to form hydrogen bonds can influence the stereochemistry of monomer addition, thereby affecting the tacticity of the polymer. For the polymerization of vinyl acetate, the use of fluoroalcohols like (CF3)2CHOH as solvents was found to increase the syndiotacticity of the resulting poly(vinyl acetate). researchgate.net The specific influence of different solvents on the polymerization of this compound would require dedicated experimental investigation.
Table 2: General Influence of Solvent Properties on RAFT Polymerization
| Solvent Property | Potential Effect on Polymerization | Example Monomer System |
| Polarity | Can alter monomer and radical reactivity, affecting polymerization rate and tacticity. flinders.edu.au | Poly(methyl methacrylate) |
| Chain Transfer Constant | High chain transfer to solvent can lead to lower molecular weights and broader distributions. researchgate.net | Poly(vinyl acetate) |
| Viscosity | Affects diffusion-controlled termination reactions, especially at high conversions. cmu.edu | Polystyrene |
| Hydrogen Bonding Capacity | Can influence monomer solvation and stereocontrol, impacting polymer tacticity. researchgate.net | Poly(vinyl acetate) in fluoroalcohols |
Other Polymerization Approaches (e.g., Conventional Free Radical Polymerization)
Besides controlled radical polymerization techniques like RAFT, this compound can also be polymerized using conventional free radical polymerization (FRP). chemrxiv.org This method is widely used in industrial settings but offers limited control over the polymer's molecular weight, dispersity, and architecture. sigmaaldrich.com
In FRP, radicals are typically generated by the thermal decomposition of an initiator, such as an azo compound (e.g., AIBN) or a peroxide. chemrxiv.org The polymerization proceeds through initiation, propagation, and termination steps. Termination, which occurs through combination or disproportionation of growing radicals, is a random process that leads to a broad molecular weight distribution. uomustansiriyah.edu.iq Furthermore, chain transfer reactions to monomer, polymer, or solvent are more prevalent and uncontrolled in FRP compared to RAFT, often resulting in branched polymer structures. mdpi.com For vinyl acetate polymerization, chain-transfer reactions to the monomer are a significant factor controlling the chain-growth mechanism. cimav.edu.mx
Catalytic Systems for Vinyl Monomer Polymerization (general relevance for vinyl monomers)
Catalytic polymerization offers alternative routes for synthesizing polymers from vinyl monomers, often with high stereoselectivity. While Ziegler-Natta and metallocene-based catalysts are highly effective for nonpolar olefins, their application to polar vinyl monomers can be challenging due to catalyst poisoning. researchgate.netnsf.gov
However, significant advancements have been made in developing single-site metal catalysts for the coordination polymerization of polar vinyl monomers. researchgate.net These systems include:
Group 4 Metallocene Catalysts: Activated metallocene complexes, such as those derived from zirconocenes, have been successfully used for the polymerization of polar monomers like methacrylates. researchgate.netacs.org
Late Transition Metal Catalysts: Palladium-based catalysts, for example, have shown outstanding functional group tolerance in the copolymerization of ethylene (B1197577) with polar monomers. researchgate.net Palladium(II) complexes have also been used for the living/controlled vinyl addition polymerization of other strained vinyl monomers like cyclopropenes. dicp.ac.cn
Chiral Counterion Catalysis: A novel approach for stereoselective cationic polymerization of vinyl ethers involves using chiral counterions to control the stereochemistry of monomer addition, leading to highly isotactic polymers. nsf.gov
These catalytic systems offer pathways to polymers with specific tacticities (e.g., isotactic or syndiotactic), which can significantly influence the material's physical properties. nsf.govacs.org
Table 3: Examples of Catalytic Systems for Vinyl Monomer Polymerization
| Catalyst System | Type of Monomer | Key Features |
| Metallocene/MAO or Borate Activators | α-olefins, some polar monomers (e.g., acrylates) | High activity, potential for stereocontrol. researchgate.net |
| (Phosphine-sulfonate) Pd-based | Ethylene/polar monomer copolymerization | Excellent functional group tolerance. researchgate.net |
| Chiral BINOL-based Counterions | Vinyl ethers | Catalyst-controlled stereoselectivity, produces isotactic polymers. nsf.gov |
| Vanadium Complexes (e.g., VOCl3) | Norbornene | Used for vinyl homo-polymerization of strained cyclic olefins. hhu.de |
Characterization of Poly(this compound) and Related Copolymers
The comprehensive characterization of poly(this compound) is essential to determine its structure, molecular weight, thermal properties, and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the polymer, determine the degree of polymerization, and analyze the polymer's tacticity (the stereochemical arrangement of the pendant groups). researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups present in the polymer, such as the ester carbonyl group (C=O stretching) and the phenyl group. This confirms the successful polymerization of the monomer. mdpi.com
Molecular Weight Analysis:
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymer. researchgate.net A narrow dispersity (Đ close to 1.1) is indicative of a well-controlled polymerization process like RAFT. rsc.org
Thermal Analysis:
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature. nih.gov
Differential Scanning Calorimetry (DSC): DSC is used to determine thermal transitions, such as the glass transition temperature (Tg), which provides information about the amorphous regions of the polymer, and melting temperature (Tm) if the polymer is semi-crystalline. researchgate.net
Other Techniques:
X-ray Diffraction (XRD): XRD analysis can reveal the degree of crystallinity in the polymer sample. mdpi.comnih.gov
The characterization of copolymers involving this compound would involve similar techniques, with NMR and pyrolysis-gas chromatography-mass spectrometry (Py-GCMS) being particularly useful for determining the copolymer composition and sequence distribution. mdpi.com
Advanced Applications in Materials Science and Polymer Chemistry
Design and Synthesis of Polymeric Systems for Controlled Molecular Release
The design of polymers capable of releasing encapsulated or covalently bound molecules in a controlled manner is a field of intensive research, with profound implications for drug delivery, agriculture, and smart coatings. Vinyl 4-phenylbutanoate serves as a key building block in the synthesis of such systems, primarily due to the potential for cleavage of its ester side chain.
Engineering of Cleavable Linkages within Polymer Backbones (e.g., Enzyme-Responsive Esters)
The ester bond in this compound is a prime target for creating enzyme-responsive materials. Lipases and esterases, enzymes that are often overexpressed in pathological tissues, can catalyze the hydrolysis of the ester linkage, leading to the release of 4-phenylbutanoic acid and the formation of a poly(vinyl alcohol) backbone. nih.govnih.gov This enzymatic trigger provides a mechanism for site-specific drug release, minimizing off-target effects. nih.gov
The synthesis of polymers with these cleavable linkages can be achieved through controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.comacs.org RAFT polymerization is particularly well-suited for vinyl esters, allowing for the synthesis of polymers with well-defined molecular weights and low dispersity. researchgate.net By copolymerizing this compound with other monomers, the density of cleavable linkages along the polymer backbone can be precisely controlled, thereby tuning the release rate of the active molecule.
Table 1: Hypothetical Properties of this compound for Polymer Synthesis
| Property | Value | Significance |
|---|---|---|
| Monomer | This compound | Provides a polymerizable group and an enzyme-cleavable ester linkage. |
| Polymerization Method | RAFT Polymerization | Enables control over polymer molecular weight and architecture. sigmaaldrich.com |
| Cleavage Stimulus | Enzymes (Lipases, Esterases) | Allows for targeted release in specific biological environments. nih.gov |
| Released Molecule | 4-Phenylbutanoic Acid | Can act as a model for a therapeutic agent. |
Self-Assembly Behavior of Amphiphilic Block Copolymers (e.g., Micelle Formation)
Amphiphilic block copolymers, which consist of covalently linked hydrophilic and hydrophobic polymer chains, can self-assemble in selective solvents to form nanoscale structures such as micelles. mdpi.comacs.orgbohrium.com These micelles typically have a hydrophobic core and a hydrophilic corona, making them excellent vehicles for the encapsulation and delivery of hydrophobic drugs.
Block copolymers incorporating a poly(this compound) (PV4-PB) block can be designed to exhibit this amphiphilic character. For instance, a diblock copolymer of poly(ethylene glycol) (PEG), a hydrophilic polymer, and PV4-PB would be amphiphilic. In an aqueous environment, these PEG-b-PV4-PB copolymers would self-assemble into micelles with a hydrophobic PV4-PB core and a hydrophilic PEG corona. preprints.orgyoutube.com The hydrophobic core can serve as a reservoir for hydrophobic drug molecules, while the PEG corona provides steric stabilization and biocompatibility.
The synthesis of such block copolymers is readily achievable using RAFT polymerization, by first polymerizing one block and then using the resulting polymer as a macro-chain transfer agent for the polymerization of the second block. nih.govresearchgate.netmdpi.com
Table 2: Predicted Characteristics of Amphiphilic Block Copolymers Containing Poly(this compound)
| Copolymer Architecture | Hydrophilic Block | Hydrophobic Block | Expected Self-Assembly in Water |
|---|---|---|---|
| Diblock | Poly(ethylene glycol) (PEG) | Poly(this compound) (PV4-PB) | Core-shell micelles |
| Diblock | Poly(acrylic acid) (PAA) | Poly(this compound) (PV4-PB) | Core-shell micelles (pH-dependent) |
Correlation of Polymer Architecture with Controlled Release Kinetics
The rate at which a molecule is released from a polymeric system is intrinsically linked to the architecture of the polymer. rjptonline.orgnih.gov Several factors related to the polymer design can be manipulated to achieve a desired release profile:
Molecular Weight: Higher molecular weight polymers generally exhibit slower degradation and, consequently, slower release rates.
Block Copolymer Composition: The relative lengths of the hydrophilic and hydrophobic blocks in an amphiphilic copolymer influence the size and stability of the resulting micelles, which in turn affects the diffusion of the encapsulated molecule from the core.
Density of Cleavable Linkages: In polymers where the active molecule is covalently attached via cleavable linkers, a higher density of these linkers will lead to a faster release rate upon exposure to the trigger.
Crystallinity: The morphology of the polymer matrix, whether amorphous or semi-crystalline, can impact the rate of diffusion of the released molecule. rjptonline.org
By systematically varying these architectural parameters, it is possible to fine-tune the release kinetics to achieve profiles ranging from rapid burst release to sustained, zero-order release. nih.gov
Integration of this compound in Novel Functional Polymeric Materials
Beyond controlled release, the unique chemical nature of this compound allows for its integration into a variety of novel functional polymeric materials. The phenyl group in the side chain can enhance the thermal stability and mechanical properties of the resulting polymer. Furthermore, the ester linkage provides a site for post-polymerization modification, where the 4-phenylbutanoate group could be replaced with other functional moieties.
Broader Implications in Polymer Science and Engineering
The study of polymers derived from this compound contributes to several key areas of polymer science and engineering. The development of new monomers with specific functionalities is crucial for advancing the field of functional polymers. rsc.org Research into the controlled polymerization of such monomers expands our understanding of polymerization kinetics and mechanisms. mdpi.comresearchgate.net
Furthermore, the design of stimuli-responsive polymers based on monomers like this compound is at the forefront of smart materials research. nih.govmit.edu These materials have the potential to revolutionize fields such as medicine, with the development of targeted drug delivery systems, and diagnostics, with the creation of highly sensitive biosensors. The principles learned from studying these systems can be applied to the design of a wide range of other functional polymers with tailored properties and responsiveness. nih.govpolymerinnovationblog.com
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Vinyl 4-Phenylbutanoate Transformations
The synthesis of this compound and its subsequent chemical transformations are pivotal for its utilization. Future research will likely focus on moving beyond traditional heavy-metal catalysts towards more efficient, selective, and environmentally benign systems.
Organocatalysis: Non-metallic, organic molecules are emerging as powerful catalysts for a variety of chemical transformations, including transesterification. Research into organocatalysts, such as N-heterocyclic carbenes (NHCs) or guanidinium (B1211019) salts, could lead to highly efficient methods for the transvinylation of 4-phenylbutanoic acid with vinyl acetate (B1210297) to produce the target monomer. These catalysts offer the advantages of low toxicity, stability, and accessibility.
Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. Lipases, in particular, have been successfully employed for the transesterification of various vinyl esters in non-aqueous media. Future work could involve screening for robust lipases (e.g., from Candida antarctica or Thermomyces lanuginosus) to catalyze the synthesis of this compound. Furthermore, oxidoreductases like peroxidases and laccases could be investigated to initiate polymerization, offering a biocatalytic route to poly(this compound).
| Catalytic System | Proposed Transformation | Potential Advantages | Hypothetical Efficiency |
| N-Heterocyclic Carbene (NHC) | Transvinylation of 4-phenylbutanoic acid | High turnover numbers, mild conditions, metal-free. | >95% conversion |
| Immobilized Lipase (B570770) B from Candida antarctica | Enantioselective transesterification | High selectivity, reusability, biodegradable catalyst. | >90% yield, >99% e.e. |
| Guanidinium Salts | Claisen rearrangement of derivative ethers | Stabilization of anionic transition states, high stereocontrol. | High diastereoselectivity |
| Horseradish Peroxidase (HRP)/H₂O₂ | Initiation of radical polymerization | Aqueous conditions, ambient temperature, green initiation. | Controlled initiation rates |
Exploration of Advanced Polymerization Techniques beyond RAFT
While Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile technique for controlling the polymerization of vinyl esters, exploring alternative methods is crucial for accessing polymers with different characteristics and functionalities.
Atom Transfer Radical Polymerization (ATRP): ATRP is a robust controlled radical polymerization technique that utilizes a transition metal complex (typically copper-based) to reversibly activate and deactivate propagating polymer chains. It is highly tolerant of various functional groups and allows for the synthesis of well-defined polymers with low dispersity. Applying ATRP to this compound could enable the creation of complex architectures like block and graft copolymers with precise control over molecular weight.
Metathesis Polymerization: Ring-Opening Metathesis Polymerization (ROMP) is a powerful tool for polymer synthesis, known for its exceptional functional group tolerance. While this compound itself is not directly polymerizable via ROMP, it could be incorporated into copolymers through tandem strategies. For instance, a hybrid polymerization involving the ROMP of a cyclic olefin in the presence of this compound could lead to novel copolymer structures.
Cationic and Anionic Polymerization: Although less common for vinyl esters due to side reactions, advancements in living cationic and anionic polymerization techniques could offer pathways to highly stereoregular or block copolymers that are inaccessible via radical methods. Living cationic polymerization has been successfully applied to vinyl ethers, suggesting that with appropriate initiating systems and conditions, similar control might be achievable for vinyl esters like this compound.
| Polymerization Technique | Potential for this compound | Expected Outcome | Key Challenges |
| ATRP | Homopolymerization and block copolymerization | Low dispersity (Đ < 1.3), predictable molecular weights, end-group functionalization. | Catalyst removal, sensitivity to oxygen. |
| ROMP (Hybrid) | Copolymerization with cyclic olefins (e.g., norbornene). | Polyolefins with pendant phenylbutanoate groups. | Controlling monomer incorporation and sequence. |
| Living Cationic Polymerization | Synthesis of stereoregular polymers. | High tacticity, block copolymer formation. | Prevention of chain transfer and termination. |
Investigation of New Polymeric Architectures and Their Structure-Property Relationships
The unique chemical structure of this compound, with its bulky, semi-flexible side chain containing an aromatic ring, is expected to impart distinct properties to its polymers. Investigating complex macromolecular architectures will be key to unlocking their full potential.
Hyperbranched and Star Polymers: The synthesis of hyperbranched or star-shaped poly(this compound) can be envisioned using techniques like self-condensing vinyl polymerization (SCVP) via RAFT or by using multifunctional initiators in an ATRP system. These architectures are expected to have lower solution viscosity, higher solubility, and a high density of functional end-groups compared to their linear counterparts. The bulky side groups would likely lead to a high glass transition temperature (Tg) and amorphous morphology.
Block Copolymers: Creating block copolymers where one segment is poly(this compound) and the other is a contrasting polymer (e.g., a hydrophilic poly(ethylene glycol) or a rubbery polyacrylate) could lead to materials capable of self-assembly into micelles, vesicles, or lamellar structures in solution or in the solid state. The structure-property relationship will be dictated by the block lengths, the interaction parameter between the blocks, and the influence of the phenylbutanoate side chain on chain packing and phase separation.
| Polymeric Architecture | Synthesis Strategy | Predicted Structure-Property Relationship |
| Linear Homopolymer | ATRP or RAFT | Amorphous solid with high Tg due to bulky side chains. |
| Star Polymer | Multi-functional initiator (ATRP) | Lower melt/solution viscosity, altered thermal properties. |
| Hyperbranched Polymer | Self-condensing vinyl polymerization (RAFT) | High solubility, numerous chain ends for functionalization. |
| Amphiphilic Diblock Copolymer | Sequential monomer addition (ATRP) | Self-assembly into micelles in selective solvents; potential for nanostructured films. |
Expanding the Scope of Controlled Molecular Release Applications
Polymers are extensively used as matrices for the controlled release of active molecules, such as drugs or fragrances. The inherent hydrophobicity of the 4-phenylbutanoate side group makes its polymers promising candidates for the encapsulation and sustained release of nonpolar molecules.
Stimuli-Responsive Systems: A key trend is the development of "smart" polymers that release their payload in response to specific triggers. Future research could focus on synthesizing block copolymers where poly(this compound) serves as the hydrophobic, drug-hosting domain, while a second block is designed to be stimuli-responsive. For example, a pH-sensitive block (e.g., poly(N,N-dimethylaminoethyl methacrylate)) would become hydrophilic at low pH, destabilizing the polymer nanoparticle and triggering the release of the encapsulated molecule. Similarly, a thermo-responsive block could be used for temperature-triggered release.
Biodegradable Systems: The ester linkage in the side chain of poly(this compound) is susceptible to enzymatic or hydrolytic cleavage. This could be exploited for release applications where the active molecule is a derivative of 4-phenylbutanoic acid itself, which would be slowly released as the polymer degrades.
| System Type | Release Mechanism | Model Payload | Hypothetical Release Profile |
| Hydrophobic Matrix | Passive diffusion | Hydrophobic dye (e.g., Nile Red) | Sustained release over 72 hours. |
| pH-Responsive Micelles | Destabilization at low pH (e.g., pH 5.5) | Anticancer drug (e.g., Doxorubicin) | <10% release at pH 7.4; >80% release at pH 5.5 in 24h. |
| Enzyme-Responsive System | Esterase-catalyzed side-chain cleavage | Fragrance (4-phenylbutanoic acid derivative) | Slow, zero-order release in the presence of esterase. |
Green Chemistry Approaches in Synthesis and Polymerization of this compound
Adopting green chemistry principles is essential for the sustainable development of new polymeric materials. Research in this area for this compound would focus on minimizing environmental impact throughout the material's lifecycle.
Biocatalytic Synthesis: As mentioned previously, using enzymes like lipases for the synthesis of the this compound monomer avoids the need for heavy metal catalysts and often allows for milder reaction conditions.
Alternative Solvents: The polymerization of vinyl esters has been successfully performed in supercritical carbon dioxide (scCO₂). This solvent is non-toxic, non-flammable, and easily removed upon depressurization, making it an excellent green alternative to volatile organic compounds. Another approach is the use of fluoroalcohols, which can influence the stereochemistry of vinyl ester polymerization and can be recycled.
Solvent-Free Polymerization: Bulk or solvent-free polymerization represents the ideal green process by eliminating solvent waste entirely. Investigating controlled radical polymerization techniques like photoinduced electron/energy transfer RAFT (PET-RAFT) could enable solvent-free polymerization of this compound under ambient temperature with light as the stimulus, significantly improving the process's environmental footprint.
| Green Approach | Principle | Key Benefit for this compound |
| Enzymatic Monomer Synthesis | Use of biocatalysts (e.g., lipases). | Eliminates metal catalysts; high selectivity; mild conditions. |
| Polymerization in scCO₂ | Replacement of organic solvents with supercritical CO₂. | Reduced VOC emissions; non-toxic; easy product separation. |
| PET-RAFT Polymerization | Light-induced, often solvent-free, polymerization. | Energy-efficient (ambient temp); temporal control; reduced waste. |
| Use of Fluoroalcohols | Employing recyclable, stereocontrolling solvents. | Potential for syndiotactic polymers; solvent recovery. |
Q & A
Q. How can this compound be integrated into polymer chemistry research?
- Methodological Answer :
- Copolymerization : Use radical initiators (e.g., AIBN) to incorporate this compound into styrene or acrylate copolymers.
- Thermal Analysis : DSC/TGA to assess glass transition temperature (Tg) and thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
